molecular formula C21H25FN2O4 B444786 1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B444786
M. Wt: 388.4g/mol
InChI Key: IFTNDGZXPCMXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-fluorobenzoyl chloride with 4-(2,3,4-trimethoxybenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • Phenethylamine

Uniqueness

Compared to similar compounds, 1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE stands out due to its unique combination of a fluorinated phenyl group and a trimethoxybenzyl-substituted piperazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25FN2O4

Molecular Weight

388.4g/mol

IUPAC Name

(3-fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H25FN2O4/c1-26-18-8-7-16(19(27-2)20(18)28-3)14-23-9-11-24(12-10-23)21(25)15-5-4-6-17(22)13-15/h4-8,13H,9-12,14H2,1-3H3

InChI Key

IFTNDGZXPCMXFQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC)OC

Origin of Product

United States

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